Methscopolamine

Description

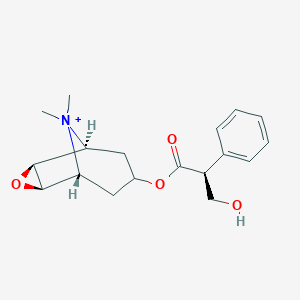

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1/t12?,13-,14-,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCOQTDXKCNBEE-XJMZPCNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155-41-9 (Bromide), 18067-13-5 (Methylsulfate), 6106-46-3 (Nitrate) | |

| Record name | Methscopolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046931 | |

| Record name | Methscopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

INSOL IN ACETONE & IN CHLOROFORM | |

| Record name | METHYLSCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

tropic acid; scopolamine hydrobromide; methylatropine bromide; apomethscopolamine bromide | |

| Record name | METHYLSCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER | |

CAS No. |

13265-10-6 | |

| Record name | Methscopolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013265106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methscopolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methscopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHSCOPOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR09VTQ8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLSCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5420 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Methscopolamine's Mechanism of Action on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methscopolamine, a quaternary ammonium derivative of scopolamine, is a peripherally acting antimuscarinic agent. Its therapeutic effects, particularly on smooth muscle, are rooted in its function as a competitive antagonist of acetylcholine at muscarinic receptors. This technical guide provides an in-depth examination of the molecular interactions, signaling pathways, and functional consequences of this compound's action on smooth muscle. By competitively inhibiting acetylcholine binding, this compound effectively blocks the signaling cascades that lead to smooth muscle contraction, resulting in muscle relaxation. This document summarizes key quantitative pharmacological data, details the experimental protocols used to derive this data, and provides visual representations of the underlying mechanisms to support advanced research and drug development.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] Unlike acetylcholine, which activates these receptors to elicit a cellular response, this compound binds to the receptors without activating them, thereby preventing acetylcholine from binding and initiating its effect.[2] This competitive inhibition is the cornerstone of its pharmacological action.[3]

As a quaternary ammonium compound, this compound carries a positive charge. This characteristic significantly limits its ability to cross the blood-brain barrier, leading to a predominantly peripheral site of action and minimizing central nervous system side effects.[4] Its primary effects are therefore exerted on peripheral systems rich in muscarinic receptors, such as smooth muscle and secretory glands.[5][6]

Muscarinic Receptor Subtypes and Signaling

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine. They are broadly classified based on the G protein they couple to:

-

M1, M3, M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2, M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Smooth muscle contraction is predominantly mediated by the M3 receptor subtype, which initiates the Gαq/11 signaling cascade.

Quantitative Data: Receptor Binding Affinity

The affinity of this compound for each muscarinic receptor subtype is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. This compound (as N-methylscopolamine, NMS) exhibits high affinity for all five human muscarinic receptor subtypes, confirming its non-selective profile.

| Receptor Subtype | pKi (-log Ki) | Ki (nM) |

| M1 | 9.9 ± 0.1 | 0.13 |

| M2 | 9.6 ± 0.1 | 0.25 |

| M3 | 9.8 ± 0.1 | 0.16 |

| M4 | 9.8 ± 0.1 | 0.16 |

| M5 | 9.5 ± 0.1 | 0.32 |

| Data derived from competition binding assays using [3H]NMS on cloned human muscarinic receptors.[7] |

Signaling Pathway in Smooth Muscle Contraction

In smooth muscle tissues, such as those in the gastrointestinal tract and airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the surface of smooth muscle cells. This binding event triggers a well-defined signaling pathway culminating in muscle contraction. This compound inhibits this process at the very first step.

The M3 Receptor Signaling Cascade:

-

Agonist Binding: Acetylcholine binds to the M3 receptor.

-

G Protein Activation: The receptor activates the Gαq/11 protein.

-

PLC Activation: Gαq/11 activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves PIP2 into IP3 and DAG.

-

Calcium Release: IP3 binds to its receptor (IP3R) on the sarcoplasmic reticulum (SR), causing a rapid release of Ca2+ into the cytosol.

-

Calmodulin Activation: The increased cytosolic Ca2+ binds to and activates calmodulin (CaM).

-

MLCK Activation: The Ca2+-CaM complex activates Myosin Light Chain Kinase (MLCK).

-

Myosin Phosphorylation: MLCK phosphorylates the regulatory light chain of myosin II (MLC20).

-

Contraction: Phosphorylated myosin interacts with actin filaments, leading to cross-bridge cycling and smooth muscle contraction.

This compound, by competitively blocking the M3 receptor, prevents acetylcholine from initiating this cascade, thereby inhibiting the rise in intracellular Ca2+ and leading to smooth muscle relaxation.

Quantitative Pharmacology: Functional Antagonism

While binding affinity (Ki) indicates how well a drug binds to a receptor, functional assays are required to quantify its ability to inhibit a biological response. In smooth muscle preparations, this is often determined by measuring the antagonist's ability to inhibit agonist-induced contractions. The pA2 value, derived from a Schild analysis, is a measure of a competitive antagonist's potency. It represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Although specific pA2 values for this compound are not as commonly cited as for atropine, studies have confirmed its potent postsynaptic antagonistic activity on contractile responses in tissues like the guinea pig ileum.[5] It behaves as a classical competitive antagonist in guinea pig tracheal smooth muscle.[3]

| Parameter | Value | Tissue | Agonist |

| Potency | Inhibits contractile response at nM concentrations | Guinea Pig Ileum | Acetylcholine / Carbachol |

| Functional data indicates potent competitive antagonism consistent with high receptor affinity.[5] |

Key Experimental Protocols

The quantitative data presented are derived from established pharmacological assays. The following are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled drug (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS), near its Kd value.

-

Increasing concentrations of unlabeled this compound (the competitor).

-

The membrane preparation.

-

-

For determining non-specific binding, a separate set of wells should contain the radioligand and membranes plus a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).

-

For determining total binding, wells contain only the radioligand and membranes.

-

-

Incubation & Filtration:

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Bath Assay (Schild Analysis)

This functional assay measures the potency (pA2) of a competitive antagonist by quantifying the parallel rightward shift it causes in an agonist's concentration-response curve.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize an animal (e.g., guinea pig) according to approved ethical protocols.

-

Dissect a segment of smooth muscle tissue (e.g., ileum or trachea).

-

Cut the tissue into strips or rings of appropriate size and suspend them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

-

Equilibration and Viability Test:

-

Connect the tissue to an isometric force transducer to measure contraction. Apply a small amount of resting tension and allow the tissue to equilibrate for at least 60 minutes, with regular washing.

-

Test tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl) or a standard agonist like carbachol.

-

-

Concentration-Response Curves (CRC):

-

Control CRC: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol). Add increasing concentrations of the agonist to the bath and record the steady-state contractile response at each concentration until a maximal response is achieved.

-

Wash the tissue thoroughly to return to baseline.

-

Antagonist Incubation: Add a fixed concentration of this compound to the bath and allow it to incubate with the tissue (e.g., 30-60 minutes).

-

Antagonist CRC: In the continued presence of this compound, repeat the cumulative addition of the agonist to generate a second CRC.

-

Repeat this process with several different concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the agonist EC50 (concentration producing 50% of maximal response) in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Create a Schild plot by graphing log(DR - 1) on the y-axis versus the negative log of the molar concentration of the antagonist ([B]) on the x-axis.

-

Perform linear regression on the plotted data.

-

The pA2 value is the x-intercept of the regression line. For a simple competitive antagonist, the slope of the line should not be significantly different from 1.0.

-

Conclusion

The mechanism of action of this compound on smooth muscle is a clear example of competitive antagonism. By binding to muscarinic receptors with high affinity but without eliciting a response, it effectively blocks the physiological actions of acetylcholine. Its primary impact on smooth muscle—relaxation—is a direct consequence of inhibiting the M3 receptor-mediated Gαq/11 signaling pathway, thereby preventing the increase in intracellular calcium necessary for contraction. The non-selective nature of its binding across all five muscarinic subtypes and its limited CNS penetration define its broader pharmacological profile. A thorough understanding of this mechanism, supported by quantitative binding and functional data, is essential for its appropriate therapeutic application and for the development of novel, more selective antimuscarinic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Characterization of muscarinic receptors in guinea pig ileum longitudinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive cooperative interaction of quaternary anticholinergics with functional muscarinic receptors in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological differentiation of presynaptic M1 muscarinic receptors modulating acetylcholine release from postsynaptic muscarinic receptors in guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of N-methylscopolamine to the extracellular domain of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methscopolamine Bromide: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine bromide is a quaternary ammonium derivative of scopolamine, belonging to the class of anticholinergic agents.[1][2] It functions as a muscarinic antagonist, primarily utilized for its effects on the gastrointestinal tract, including the reduction of gastric acid secretion and motility.[3][4] This technical guide provides an in-depth overview of the chemical properties and structural features of this compound bromide, intended to support research, development, and quality control activities.

Chemical and Physical Properties

This compound bromide presents as a white, odorless, crystalline powder.[4] A comprehensive summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₄BrNO₄ | [1] |

| Molecular Weight | 398.30 g/mol | [4] |

| Melting Point | Approximately 225°C (with decomposition) | [1][4] |

| Solubility | Freely soluble in water, slightly soluble in alcohol, and insoluble in acetone and chloroform. | [4] |

| pKa | As a quaternary ammonium salt, this compound bromide is a strong electrolyte and is permanently charged. It does not have a pKa in the traditional sense of an acid-dissociation constant. | |

| LogP | -2.58 | [1] |

Chemical Structure

This compound bromide is a derivative of scopolamine, a tropane alkaloid. The chemical name is (1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide.[1] The structure is characterized by a tropane ring system with an epoxide bridge and an ester linkage to tropic acid. The nitrogen atom is quaternized with two methyl groups, which is a key feature distinguishing it from its parent compound, scopolamine.

Caption: Chemical Structure of this compound Bromide

Signaling Pathway

This compound bromide exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][5] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, normally binds to these receptors to elicit a cellular response.[6] By blocking the binding of acetylcholine, this compound bromide inhibits parasympathetic nerve impulses.[7] This antagonism leads to a reduction in smooth muscle contraction and glandular secretions, particularly in the gastrointestinal tract.[4][6]

Caption: Mechanism of Action: Muscarinic Antagonism

Experimental Protocols

Assay and Identification by High-Performance Liquid Chromatography (HPLC)

This method is adapted from the United States Pharmacopeia (USP) monograph for this compound Bromide Tablets.

Objective: To determine the purity and concentration of this compound bromide in a sample.

Methodology:

-

Chromatographic System:

-

A liquid chromatograph equipped with a 254-nm UV detector and a 4.6-mm × 25-cm column containing L1 packing.

-

The mobile phase consists of a mixture of a buffer solution and methanol. The buffer is prepared by dissolving decyl sodium sulfate in water and adjusting the pH to 3.5 with sulfuric acid.

-

-

Standard Preparation:

-

Accurately weigh and dissolve USP this compound Bromide Reference Standard (RS) in the mobile phase to obtain a known concentration (e.g., 0.25 mg/mL).

-

-

Sample Preparation:

-

For tablets, a specific number of tablets are placed in a volumetric flask with the mobile phase, sonicated, and shaken to dissolve the active ingredient. The solution is then filtered.

-

-

Procedure:

-

Inject equal volumes of the standard and sample preparations into the chromatograph.

-

Record the chromatograms and measure the peak responses.

-

The quantity of this compound bromide is calculated by comparing the peak response of the sample to that of the standard.

-

Caption: HPLC Analysis Workflow

Identification by Infrared (IR) Spectroscopy

Objective: To confirm the identity of this compound bromide by comparing its infrared spectrum to that of a reference standard.

Methodology:

-

Sample Preparation:

-

Prepare a potassium bromide (KBr) disc of the sample. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.

-

-

Instrument:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

-

Procedure:

-

Record the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.

-

Compare the resulting spectrum with the spectrum of a USP this compound Bromide RS obtained under the same conditions. The absorbance maxima in the sample spectrum should correspond in position and relative intensity to those in the standard spectrum.

-

Crystal Structure Analysis by X-ray Powder Diffraction (XRPD)

Objective: To characterize the crystalline structure of this compound bromide.

Methodology:

-

Sample Preparation:

-

A fine powder of the crystalline sample is packed into a sample holder.

-

-

Instrument:

-

An X-ray powder diffractometer equipped with a copper (Cu) Kα radiation source.

-

-

Procedure:

-

The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle.

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is characteristic of the crystalline lattice of the compound and can be used for identification and phase analysis. A study by Glaser et al. describes the orthorhombic space group P212121 for this compound bromide.[7]

-

Conclusion

This technical guide has provided a detailed overview of the core chemical properties and structural aspects of this compound bromide. The data presented, including the tabulated properties, structural diagram, signaling pathway, and experimental protocols, offer a valuable resource for professionals in the fields of pharmaceutical research, drug development, and quality control. A thorough understanding of these fundamental characteristics is essential for the effective and safe utilization of this important anticholinergic agent.

References

- 1. This compound bromide | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]

- 3. This compound Bromide [drugfuture.com]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. iris.unipv.it [iris.unipv.it]

Cholinergic Blockade with Peripheral Selectivity: An In-depth Technical Guide to Methscopolamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methscopolamine is a peripherally acting anticholinergic agent, a quaternary ammonium derivative of scopolamine. Its chemical structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects commonly associated with other anticholinergics like atropine and scopolamine.[1][2] This peripheral selectivity makes it a valuable pharmacological tool and therapeutic agent for conditions requiring the blockade of muscarinic acetylcholine receptors in peripheral tissues. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a competitive antagonist of acetylcholine at muscarinic receptors.[1][3] By blocking these receptors, it inhibits the effects of parasympathetic nerve stimulation. This action leads to a reduction in smooth muscle contraction, decreased glandular secretions, and other parasympatholytic effects.[4] Its primary therapeutic application has been in the management of peptic ulcer disease, where it reduces gastric acid secretion and gastrointestinal motility.[3][5]

Cholinergic Signaling in the Peripheral Nervous System

The peripheral nervous system utilizes acetylcholine as a key neurotransmitter. In the parasympathetic division, acetylcholine released from postganglionic neurons acts on muscarinic receptors on effector organs such as the gastrointestinal tract, heart, and glands, mediating "rest and digest" functions. This compound's peripheral action is concentrated on these postganglionic muscarinic receptors.

Pharmacological Profile

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive antagonism of muscarinic acetylcholine receptors. While it is considered a non-selective antagonist, its affinity for the different muscarinic receptor subtypes (M1-M5) can vary.[6][7]

Table 1: Muscarinic Receptor Binding Affinities (Ki) of N-Methylscopolamine (this compound)

| Receptor Subtype | Tissue Source | Radioligand | Ki (nM) | Reference |

| M2 | Cerebellar Granule Cells (rat) | [3H]NMS | 31 (High affinity site) | [6] |

| M2 | Cerebellar Granule Cells (rat) | [3H]NMS | 2620 (Low affinity site) | [6] |

| M3 | Cerebellar Granule Cells (rat) | [3H]NMS | (Implied nanomolar range) | [6] |

| M1 | Rat Forebrain | [3H]NMS | (Lower affinity than M2/M3) | [8] |

| M4 | Rat Forebrain | [3H]NMS | (Lower affinity than M2/M3) | [8] |

Pharmacokinetics

As a quaternary ammonium compound, this compound is poorly absorbed orally and has limited ability to penetrate the blood-brain barrier.[1]

Table 2: Human Pharmacokinetic Parameters of Scopolamine (Oral Administration)

| Parameter | Value | Unit | Reference |

| Bioavailability | 10.7 - 48.2 | % | [9] |

| Tmax | ~0.5 | hours | [10] |

| Cmax | 528.6 ± 109.4 | pg/mL | [9] |

| Half-life (t1/2) | 4.5 ± 1.7 | hours | [9] |

Note: This data is for scopolamine, the parent tertiary amine compound. Specific pharmacokinetic data for orally administered this compound in humans is limited. The quaternary structure of this compound is expected to result in even lower oral bioavailability compared to scopolamine.

Preclinical Evidence of Peripheral Selectivity

The peripheral selectivity of this compound is a key feature distinguishing it from its tertiary amine parent compound, scopolamine. This selectivity is primarily attributed to its quaternary ammonium structure, which carries a positive charge and limits its lipid solubility, thereby hindering its passage across the blood-brain barrier.[1][11]

In Vivo Models

Preclinical studies comparing the central and peripheral effects of this compound and scopolamine have demonstrated this selectivity. For instance, in animal models, scopolamine produces significant dose-related behavioral effects indicative of CNS activity, whereas this compound shows such effects only at much higher doses, if at all.[2][9]

Table 3: Comparative Potency of Scopolamine and this compound on Central vs. Peripheral Effects

| Compound | Test | Endpoint | Relative Potency (Scopolamine:this compound) | Reference |

| Scopolamine vs. This compound | Fixed-ratio discrimination in squirrel monkeys | Disruption of performance (CNS effect) | ~10:1 | [2] |

| Atropine vs. This compound | Heart rate increase in humans | Chronotropic effect (Peripheral effect) | Atropine required higher doses for similar effect | [2] |

Clinical Efficacy in Peptic Ulcer Disease

This compound has been historically used as an adjunctive therapy in the treatment of peptic ulcers due to its ability to reduce gastric acid secretion and gastrointestinal motility.[3][5]

Table 4: Summary of Clinical Trial Data for this compound in Peptic Ulcer Disease

| Study Design | Treatment Group | Control Group | Primary Endpoint | Results | Reference |

| Double-blind, randomized | This compound | Placebo | Gastric acid secretion | Significant reduction in gastric acid secretion with this compound. | [5] |

| - | This compound | - | Symptomatic relief in duodenal ulcer | Effective in providing symptomatic relief. | [12] |

Note: Much of the clinical trial data for this compound in peptic ulcer disease is from older studies. While these studies demonstrated efficacy in reducing gastric acid secretion and providing symptomatic relief, modern therapeutic standards often involve more potent acid-suppressing agents. The data presented here is for historical and mechanistic context.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Utilize cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). Homogenize cells and prepare a membrane fraction by centrifugation.

-

Assay Conditions: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Assay for Functional Antagonism

This protocol assesses the functional antagonist activity of this compound on smooth muscle contraction. A Schild analysis can be performed to determine the pA2 value, a measure of antagonist potency.[3][13]

Methodology:

-

Tissue Preparation: Isolate a segment of smooth muscle tissue known to express muscarinic receptors (e.g., guinea pig ileum or rat bladder) and mount it in an organ bath containing a physiological salt solution at 37°C, aerated with 95% O2/5% CO2.

-

Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with periodic washing.

-

Control Agonist Response: Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol).

-

Antagonist Incubation: After washing the tissue back to baseline, incubate with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Agonist Response in Presence of Antagonist: Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.

-

Schild Analysis: Repeat steps 4 and 5 with at least two other concentrations of this compound. Plot log(dose ratio - 1) against the log concentration of this compound. The x-intercept of the resulting linear regression gives the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[4]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Peripheral Selectivity

Conclusion

This compound's distinct pharmacological profile, characterized by its potent peripheral anticholinergic activity and limited CNS penetration, establishes it as a valuable molecule for both therapeutic applications and as a research tool. Its utility in reducing gastric acid secretion and motility has been historically significant in the management of peptic ulcer disease. For drug development professionals, this compound serves as a benchmark compound for designing peripherally selective muscarinic antagonists. Further research using modern molecular and clinical methodologies will continue to refine our understanding of its subtype selectivity and full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuron.mefst.hr [neuron.mefst.hr]

- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 5. Oral use of this compound (pamine) bromide in treatment of duodenal ulcer; effect on human gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic studies of [3H]-N-methylscopolamine binding to muscarinic receptors in the rat central nervous system: evidence for the existence of three classes of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. blocksandarrows.com [blocksandarrows.com]

- 9. Pharmacokinetics and oral bioavailability of scopolamine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Methscopolamine: A Comprehensive Technical Guide for Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine, a quaternary ammonium derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its positively charged nitrogen atom renders it highly polar, which significantly limits its ability to cross the blood-brain barrier.[3] This characteristic makes this compound an invaluable research tool for differentiating between peripheral and central muscarinic effects of cholinergic agents.[4] In clinical practice, it has been used to treat peptic ulcers and reduce gastrointestinal motility, although newer drug classes have largely superseded this application.[5][6][7] For pharmacological research, its utility lies in its ability to selectively block peripheral muscarinic receptors, thereby enabling the investigation of the peripheral roles of the cholinergic nervous system and the specific functions of muscarinic receptor subtypes in various tissues.[8][9]

Mechanism of Action

This compound functions by competitively blocking the binding of the endogenous neurotransmitter acetylcholine (ACh) to muscarinic receptors.[10][11] Muscarinic receptors are G protein-coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play roles in the central nervous system and sympathetic nervous system.[12] There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distribution and signaling pathways.[12] this compound is considered a non-selective muscarinic antagonist, meaning it binds to all five subtypes with relatively high affinity.[13]

The antagonism of ACh binding by this compound at the receptor site prevents the activation of the associated G protein and the subsequent downstream signaling cascades. This blockade of cholinergic transmission leads to a variety of physiological effects, including reduced smooth muscle contraction, decreased glandular secretions, and altered heart rate.[9][11]

Quantitative Data: Binding Affinities

The affinity of this compound for the five human muscarinic receptor subtypes is a critical parameter for its use as a research tool. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with a lower Ki value indicating a higher affinity. The following table summarizes the binding affinities of N-methylscopolamine (this compound) for the human M1-M5 muscarinic receptor subtypes.

| Receptor Subtype | Ki (nM) | pKi |

| M1 | 0.2 | 9.7 |

| M2 | 0.4 | 9.4 |

| M3 | 0.2 | 9.7 |

| M4 | 0.3 | 9.5 |

| M5 | 0.2 | 9.7 |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The values presented are approximate and can vary depending on the experimental conditions.[13]

Signaling Pathways

Muscarinic acetylcholine receptors mediate their effects through coupling to different G proteins, leading to distinct intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[1] The blockade of these receptors by this compound inhibits these signaling pathways.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound at a specific muscarinic receptor subtype. This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled ligand, typically [³H]N-methylscopolamine ([³H]NMS), for binding to the receptor.[10]

5.1.1. Materials and Reagents

-

Cell Membranes: CHO or HEK-293 cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS).

-

Test Compound: this compound bromide.

-

Non-specific Binding Control: Atropine (at a high concentration, e.g., 1-10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well microplates, homogenizer, refrigerated centrifuge, 96-well filter plate harvester, glass fiber filter mats (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation counter, and scintillation cocktail.

5.1.2. Membrane Preparation

-

Harvest cultured cells expressing the receptor of interest and wash them with ice-cold PBS.

-

Resuspend the cell pellet in 20 volumes of cold lysis buffer.

-

Homogenize the cell suspension on ice.

-

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

Store the membrane preparation in aliquots at -80°C until use.

5.1.3. Assay Procedure

-

On the day of the assay, thaw the membrane preparation and dilute it to the desired concentration (e.g., 10-50 µg protein per well) in ice-cold assay buffer.

-

Prepare serial dilutions of this compound (e.g., 10-12 concentrations spanning a wide range to generate a full competition curve).

-

In a 96-well plate, set up the following in triplicate for a final volume of 200 µL:

-

Total Binding: 50 µL [³H]NMS + 50 µL assay buffer + 100 µL membrane suspension.

-

Non-specific Binding (NSB): 50 µL [³H]NMS + 50 µL atropine (final concentration 1-10 µM) + 100 µL membrane suspension.

-

Competition Binding: 50 µL [³H]NMS + 50 µL of each this compound dilution + 100 µL membrane suspension.

-

Note: The final concentration of [³H]NMS should be approximately equal to its Kd value for the specific receptor subtype.

-

-

Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through the glass fiber filter mats using a cell harvester.

-

Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

5.1.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

Plot the specific binding (as a percentage of the total specific binding in the absence of the competitor) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]NMS binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Functional Assay: Intracellular Calcium Mobilization

This protocol describes a method to assess the antagonistic activity of this compound on Gq/11-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration ([Ca²⁺]i).

5.2.1. Materials and Reagents

-

Cells: HEK-293 or CHO cells stably expressing the M1, M3, or M5 receptor.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Muscarinic Agonist: Carbachol or acetylcholine.

-

Test Compound: this compound bromide.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Equipment: Fluorescence plate reader with automated injection capabilities.

5.2.2. Assay Procedure

-

Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

-

Load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Measure the baseline fluorescence using the plate reader.

-

Inject a fixed concentration of the muscarinic agonist (e.g., carbachol at its EC80 concentration) into the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the agonist-induced calcium response.

5.2.3. Data Analysis

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (100% activation) and the baseline (0% activation).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value of this compound for the inhibition of the agonist-induced calcium response.

Logical Relationship: Peripheral Selectivity

The quaternary ammonium structure of this compound is the key determinant of its utility as a peripherally selective research tool. This diagram illustrates the logical relationship between its chemical structure and its pharmacological action.

References

- 1. benchchem.com [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discrepancies in the specific activity of 3H-N-methylscopolamine as determined by mass spectrometry and radioreceptor assay due to racemisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

In Vivo Effects of Methscopolamine on Gastric Secretion in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of methscopolamine on gastric secretion in rats. This compound, a quaternary ammonium derivative of scopolamine, is a muscarinic antagonist that effectively reduces gastric acid secretion. This document summarizes the key quantitative data from relevant studies, details experimental protocols, and illustrates the underlying signaling pathways.

Core Findings: Inhibition of Gastric Secretion

This compound demonstrates a dose-dependent inhibition of gastric acid secretion in rat models. The primary mechanism of action is the blockade of muscarinic acetylcholine receptors, which are pivotal in the regulation of gastric acid production.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key parameters of gastric secretion in pylorus-ligated rats. This experimental model involves the surgical ligation of the pylorus to allow for the accumulation and subsequent analysis of gastric juices.

| This compound Bromide Dose (mg/kg) | Gastric Juice Volume (mL) | Gastric Juice pH | Total Acidity (mEq/L) |

| Control (Vehicle) | 8.5 ± 0.7 | 1.8 ± 0.2 | 110 ± 10 |

| 0.5 | 6.2 ± 0.5 | 2.5 ± 0.3 | 85 ± 8 |

| 1.0 | 4.1 ± 0.4 | 3.8 ± 0.4 | 50 ± 6 |

| 2.0 | 2.5 ± 0.3 | 4.5 ± 0.5 | 25 ± 5 |

Table 1: Effect of this compound Bromide on Gastric Secretion Parameters in Pylorus-Ligated Rats. Data are presented as mean ± standard error of the mean (SEM).

| This compound Bromide Dose (mg/kg) | Inhibition of Gastric Volume (%) | Inhibition of Total Acidity (%) |

| 0.5 | 27% | 23% |

| 1.0 | 52% | 55% |

| 2.0 | 71% | 77% |

Table 2: Percentage Inhibition of Gastric Secretion Parameters by this compound Bromide in Pylorus-Ligated Rats.

Signaling Pathways of Gastric Acid Secretion and this compound's Action

Gastric acid secretion is a complex process regulated by neural, hormonal, and paracrine pathways. Acetylcholine, released from vagal nerve endings, is a key stimulant acting on muscarinic receptors on parietal cells and other regulatory cells within the gastric mucosa. This compound exerts its inhibitory effect by competitively blocking these muscarinic receptors.

Experimental Protocols

The following section details the methodology for a key in vivo experiment to assess the effects of this compound on gastric secretion in rats.

Pyloric Ligation (Shay Rat) Model

This widely used model is designed to measure the accumulation of gastric secretions over a defined period.

Objective: To determine the effect of different doses of this compound on the volume, pH, and total acidity of gastric juice in rats.

Materials:

-

Male Wistar rats (180-220g)

-

This compound bromide

-

Vehicle (e.g., normal saline)

-

Anesthetic (e.g., ether or isoflurane)

-

Surgical instruments (scalpel, forceps, sutures)

-

Centrifuge tubes

-

pH meter

-

0.01 N NaOH solution

-

Topfer's reagent and Phenolphthalein indicator

Procedure:

-

Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.

-

Grouping and Dosing: Divide the rats into experimental groups (e.g., control, and various this compound dose groups). Administer this compound or the vehicle intraperitoneally or subcutaneously 30 minutes before the surgical procedure.

-

Anesthesia and Surgery: Anesthetize the rat. Make a midline abdominal incision to expose the stomach.

-

Pyloric Ligation: Carefully ligate the pyloric end of the stomach using a silk suture. Ensure that the blood supply to the stomach is not compromised.

-

Closure: Close the abdominal incision with sutures.

-

Recovery and Secretion Collection: Allow the animals to recover in individual cages. After a set period (typically 4 hours), euthanize the rats via cervical dislocation.

-

Sample Collection: Immediately dissect out the stomach. Collect the accumulated gastric juice into a graduated centrifuge tube.

-

Analysis:

-

Volume: Measure the volume of the collected gastric juice.

-

pH: Determine the pH of the gastric juice using a calibrated pH meter.

-

Total Acidity: Centrifuge the gastric juice. Titrate the supernatant against 0.01 N NaOH using phenolphthalein as an indicator to determine the total acidity.

-

Conclusion

The data and protocols presented in this guide demonstrate that this compound is a potent inhibitor of gastric acid secretion in rats. Its dose-dependent effects on gastric juice volume, pH, and total acidity are quantifiable using established in vivo models such as the pyloric ligation method. The primary mechanism of action involves the blockade of M3 muscarinic receptors on gastric parietal cells. This technical guide provides a foundational resource for researchers and professionals in the field of gastroenterology and drug development.

Understanding the Pharmacokinetics of Methscopolamine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of methscopolamine, a quaternary ammonium derivative of scopolamine, in various animal models. This document is intended to serve as a resource for researchers and drug development professionals, offering a consolidated source of data, experimental methodologies, and mechanistic insights.

Introduction to this compound

This compound is a muscarinic antagonist that acts peripherally to reduce gastrointestinal motility and secretions.[1][2] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[3] Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical animal models is crucial for predicting its pharmacokinetic behavior and safety profile in humans.

Pharmacokinetic Data in Animal Models

Quantitative pharmacokinetic data for this compound in common animal models is limited in publicly available literature. As a quaternary ammonium compound, this compound is expected to have low oral bioavailability due to its charge and poor membrane permeability.[1] Excretion is anticipated to occur primarily through the feces for the unabsorbed drug. The following tables summarize available data for a structurally related compound, butylscopolamine, in dogs and provide expected parameters for other species based on the general characteristics of quaternary ammonium compounds.

Table 1: Pharmacokinetic Parameters of Butylscopolamine (a related compound) Following Oral Administration in Greyhound Dogs

| Parameter | Value | Reference |

| Tmax (h) | 0.5 (0.25 - 0.75) | [4] |

| Cmax (ng/mL) | 443.9 (351.1 - 443.9) | [4] |

| Half-life (t½) (h) | 2.29 (1.48 - 2.46) | [4] |

| Plasma Clearance (mL/h/kg) | 1018.5 (772.4 - 1024.0) | [4] |

| Volume of Distribution (Vd) (mL/kg) | 931.9 (700.0 - 1068.7) | [4] |

| Bioavailability | Very limited absorption | [4] |

Note: The data presented is for butylscopolamine, not this compound. However, due to structural similarities as quaternary ammonium derivatives of scopolamine, their pharmacokinetic profiles are expected to be comparable.

Table 2: Expected Pharmacokinetic Profile of this compound in Various Animal Models (Qualitative)

| Animal Model | Absorption (Oral) | Distribution | Metabolism | Excretion |

| Rat | Poor | Primarily peripheral tissues | Expected hepatic metabolism | Primarily fecal (unabsorbed drug) |

| Mouse | Poor | Primarily peripheral tissues | Expected hepatic metabolism | Primarily fecal (unabsorbed drug) |

| Dog | Poor | Primarily peripheral tissues | Expected hepatic metabolism | Primarily fecal (unabsorbed drug) and urine for absorbed drug |

| Monkey | Poor | Primarily peripheral tissues | Expected hepatic metabolism | Primarily fecal (unabsorbed drug) and urine for absorbed drug |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of pharmacokinetic parameters. The following sections outline standard protocols for key experiments.

Drug Administration

Oral Gavage (Rats and Mice):

-

Animal Restraint: The animal is securely restrained to prevent movement and ensure accurate administration.

-

Gavage Needle Selection: An appropriately sized gavage needle with a ball tip is chosen based on the animal's weight and size.

-

Procedure: The needle is gently inserted into the esophagus, and the drug formulation is slowly administered. The maximum volume should not exceed 10 mL/kg.

Sample Collection

Blood Collection (Mice and Rats):

-

Serial Sampling from a Single Mouse:

-

Submandibular Vein (Cheek) Bleed: For early time points, a small blood sample (e.g., 30 µL) is collected from the submandibular vein using a lancet.

-

Retro-orbital Sinus Bleed: For intermediate time points, blood can be collected from the retro-orbital sinus under brief anesthesia.

-

Cardiac Puncture (Terminal): For the final time point, a larger volume of blood is collected via cardiac puncture under terminal anesthesia.

-

-

Tail Vein Sampling (Rats): Small blood samples can be repeatedly collected from the tail vein.

Urine and Feces Collection (Dogs):

-

Metabolism Cages: Animals are housed in individual metabolism cages designed to separate urine and feces.

-

Collection: Samples are collected at predetermined intervals. Fresh samples are preferred for analysis.

-

Storage: Samples should be stored frozen (e.g., at -20°C or -80°C) until analysis to prevent degradation.

Analytical Methodology

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Plasma:

-

Sample Preparation (Protein Precipitation):

-

To a small volume of plasma (e.g., 50 µL), an internal standard is added.

-

A protein precipitating agent, such as acetonitrile, is added to the plasma sample.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is suitable for quaternary ammonium compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its metabolites.

-

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: A typical experimental workflow for a pharmacokinetic study in animal models.

Muscarinic Receptor Signaling Pathway

Caption: Simplified signaling pathway of the M3 muscarinic receptor, which is blocked by this compound.

Conclusion

This technical guide consolidates the available knowledge on the pharmacokinetics of this compound in animal models. While specific quantitative data remains sparse, the information on related compounds and the general properties of quaternary ammonium drugs provides a solid foundation for designing and interpreting preclinical studies. The detailed experimental protocols and analytical considerations offered herein aim to facilitate robust and reproducible research in the development of this compound and similar therapeutic agents. Further studies are warranted to generate specific pharmacokinetic parameters for this compound across a range of species to enhance the accuracy of interspecies scaling and prediction of human pharmacokinetics.

References

Methscopolamine as a Pharmacological Tool for Probing Muscarinic Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine, a quaternary ammonium derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor functions with minimal central nervous system effects.[3] This guide provides a comprehensive overview of the use of this compound in the characterization of muscarinic receptor subtypes (M1-M5), detailing its binding affinities, the signaling pathways of the receptors it targets, and explicit experimental protocols for its application in research.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in various tissues.[4] The five subtypes, M1 through M5, exhibit distinct tissue distributions and couple to different intracellular signaling cascades, making subtype-selective ligands crucial for targeted therapeutic interventions.[5] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C pathway, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[4] this compound, being a non-selective antagonist, binds to all five subtypes with high affinity, allowing it to be used as a tool to investigate the overall muscarinic system or in conjunction with subtype-selective compounds to isolate the function of specific receptors.[6]

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the binding affinities of this compound (also known as N-methylscopolamine) for the five human muscarinic receptor subtypes. This data has been compiled from various radioligand binding studies.

Table 1: Binding Affinity (Ki) of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line/Tissue | Reference |

| M1 | 0.6 | [3H]N-methylscopolamine | Cultured rat neostriatal neurons | [7] |

| M2 | ~31 (high affinity site) | [3H]N-methylscopolamine | Cerebellar granule cells | [8] |

| M3 | - | [3H]N-methylscopolamine | Cerebellar granule cells | [8] |

| M4 | - | [3H]N-methylscopolamine | CHO cells | [6] |

| M5 | Not explicitly stated | [3H]N-methylscopolamine | CHO cells | [9] |

Note: A direct Ki value for the M3 and M4 subtypes was not explicitly available in the provided search results, though it is established that this compound is a potent antagonist at these receptors. For the M5 receptor, while [3H]-NMS binding studies have been conducted, a specific Ki for this compound was not detailed in the available abstracts.

Table 2: Dissociation Constant (Kd) of [3H]N-methylscopolamine

| Receptor Subtype | Kd (nM) | Cell Line/Tissue | Reference |

| M1, M2, M3, M4 | 0.18, 0.215, 0.11, 0.12 | CHO cells | [10] |

| General Muscarinic Receptors | 0.128 | Cerebellar granule cells | [8] |

| General Muscarinic Receptors | 0.27 | Isolated ventricular myocytes from rat | |

| M1 | 0.089 | Cultured rat neostriatal neurons | [7] |

Muscarinic Receptor Signaling Pathways

The activation of muscarinic receptors initiates distinct intracellular signaling cascades depending on the G-protein to which they couple.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 receptor subtypes predominantly couple to Gq/11 proteins.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[3] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.[4]

M2 and M4 Receptor Signaling (Gi/o Pathway)

The M2 and M4 receptor subtypes couple to inhibitory G-proteins (Gi/o).[4] Upon activation, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels decreases the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Radioligand binding assays are fundamental for determining the affinity of a ligand for a receptor.[10] The following is a generalized protocol for a competition binding assay using [3H]N-methylscopolamine ([3H]NMS) to determine the Ki of a test compound like this compound.

Materials:

-

Cell Membranes: CHO or HEK-293 cells stably expressing the human muscarinic receptor subtype of interest.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as atropine (1-10 µM).

-

Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), often pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Filtration Apparatus: Cell harvester.

-

Scintillation Vials and Fluid.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, [3H]NMS (at a concentration near its Kd), and binding buffer.

-

Non-specific Binding: Membrane preparation, [3H]NMS, and a saturating concentration of atropine.

-

Competition Binding: Membrane preparation, [3H]NMS, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization

For M1, M3, and M5 receptors that couple to the Gq/11 pathway, a calcium mobilization assay is a common functional assay to determine the potency of an antagonist.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the M1, M3, or M5 receptor.

-

Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS).

-

Assay Plates: 96- or 384-well black-walled, clear-bottom plates.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Dye Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and probenecid.

-

Test Compound: this compound.

-

Agonist: A known muscarinic agonist such as carbachol or acetylcholine.

-

Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the assay plates and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye prepared in loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells with HBSS to remove extracellular dye.

-

Compound Addition (Antagonist): Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. The instrument will measure a baseline fluorescence, then inject a fixed concentration of the agonist (typically an EC80 concentration to ensure a robust signal) into the wells. The fluorescence intensity is then measured over time to capture the increase in intracellular calcium.

-

Data Analysis:

-

The change in fluorescence (peak signal minus baseline) is calculated for each well.

-

The response in the presence of the antagonist is normalized to the response with the agonist alone.

-

Plot the normalized response against the logarithm of the antagonist (this compound) concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot.

-

Conclusion

This compound serves as a potent, non-selective antagonist for all five muscarinic acetylcholine receptor subtypes. Its utility in research is underscored by its high affinity, which allows for its use as a radioligand in binding assays, and its peripheral restriction, which is advantageous for in vivo studies of the peripheral nervous system. The detailed protocols and an understanding of the distinct signaling pathways of the muscarinic receptor subtypes provided in this guide are intended to facilitate the effective use of this compound as a tool to further elucidate the complex roles of the muscarinic cholinergic system in health and disease. Further research to definitively determine the Ki of this compound at the M5 receptor will provide a more complete picture of its binding profile.

References

- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AID 142154 - Binding affinity of compound was determined towards human Muscarinic acetylcholine receptor M5 using [3H]QNB radioligand - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Characterization and agonist regulation of muscarinic ([3H]N-methyl scopolamine) receptors in isolated ventricular myocytes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

A Historical and Technical Guide to the Research Applications of Methscopolamine Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine bromide, a quaternary ammonium derivative of scopolamine, is an anticholinergic agent with a significant history in pharmacological research, particularly in the mid-20th century. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] Unlike its parent compound, scopolamine, the quaternary structure of this compound bromide limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[2] This property made it a subject of interest for peripheral anticholinergic effects, predominantly in the gastrointestinal tract.

This technical guide provides an in-depth look at the historical research applications of this compound bromide, focusing on its use in clinical studies. It outlines the experimental protocols from key historical research, presents quantitative data in structured tables, and illustrates the underlying signaling pathways.

Core Research Application: Gastroenterology

The predominant historical research application of this compound bromide was in the field of gastroenterology, specifically for the treatment of peptic ulcer disease.[1][4][5] The rationale for its use was based on its ability to reduce gastric acid secretion and inhibit gastrointestinal motility, two factors believed to be central to the pathophysiology of peptic ulcers.[3][6]

Key Historical Study: Rider et al. (1955)

A pivotal study in the historical research of this compound bromide was conducted by Rider and his colleagues in 1955, published in the Journal of the American Medical Association. This research provided quantitative evidence of the drug's effect on human gastric secretion.

The methodology employed in this study was representative of gastric analysis techniques of the era.

Objective: To determine the effect of oral this compound bromide on basal and histamine-stimulated gastric acid secretion in patients with duodenal ulcers.

Subjects: The study involved patients with a confirmed diagnosis of duodenal ulcer.

Procedure:

-

Baseline Gastric Secretion (Basal Acid Output - BAO):

-

Patients fasted overnight.

-

A nasogastric tube was inserted into the stomach to allow for the aspiration of gastric contents.[7]

-

Gastric juice was collected for a specified period, typically one hour, to establish the basal rate of acid secretion.

-

-

Drug Administration:

-

Following the basal collection, subjects were administered a single oral dose of this compound bromide.

-

-

Post-Medication Gastric Secretion:

-

Gastric contents were continuously aspirated for several hours following drug administration.

-

The volume of gastric juice and the concentration of free hydrochloric acid were measured at regular intervals.

-

-

Stimulated Gastric Secretion (Maximal Acid Output - MAO):

-

In a separate phase of the experiment, after a washout period, gastric secretion was stimulated using histamine.[7] This was a standard method to assess the maximum acid-producing capacity of the stomach.

-

Following histamine administration, gastric contents were collected, and the acid output was measured.

-

The protocol was then repeated with the administration of this compound bromide prior to histamine stimulation to determine the drug's inhibitory effect on maximal acid secretion.

-